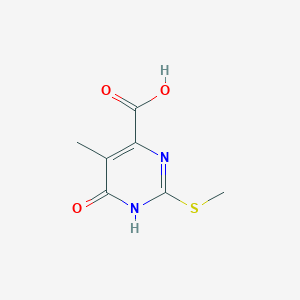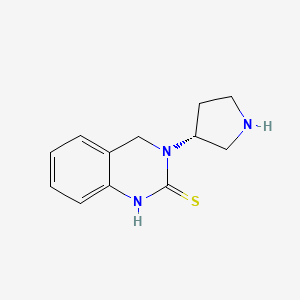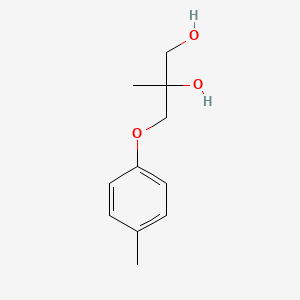
2-Methyl-3-(p-tolyloxy)-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(p-tolyloxy)-1,2-propanediol is an organic compound with a complex structure that includes a methyl group, a p-tolyloxy group, and a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(p-tolyloxy)-1,2-propanediol typically involves the reaction of 2-methyl-3-(p-tolyloxy)propionaldehyde with a suitable reducing agent. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), which facilitate the reduction of the aldehyde group to a diol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reducing agents but under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(p-tolyloxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) or KMnO4 in aqueous solution.
Reduction: NaBH4 or LiAlH4 in ethanol or THF.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Methyl-3-(p-tolyloxy)-1,2-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(p-tolyloxy)-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diol groups can form hydrogen bonds with active sites, influencing the activity of enzymes or altering receptor binding. This interaction can modulate various biochemical pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(p-tolyloxy)propionaldehyde
- 2-Methyl-3-(p-tolyloxy)propionic acid
- 2-Methyl-3-(p-tolyloxy)propanol
Uniqueness
2-Methyl-3-(p-tolyloxy)-1,2-propanediol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound’s diol structure allows for diverse chemical modifications and interactions, making it a versatile molecule for various applications.
Properties
CAS No. |
63991-98-0 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-methyl-3-(4-methylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H16O3/c1-9-3-5-10(6-4-9)14-8-11(2,13)7-12/h3-6,12-13H,7-8H2,1-2H3 |
InChI Key |
MBJYNNMHFMUBHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(C)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



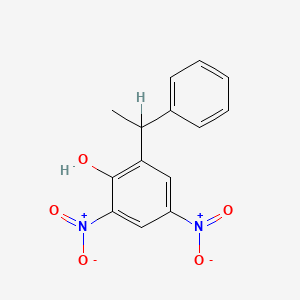
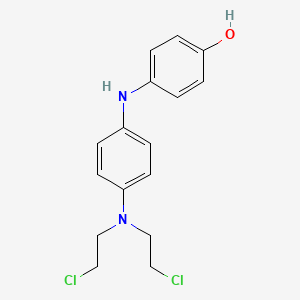
![3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13953081.png)


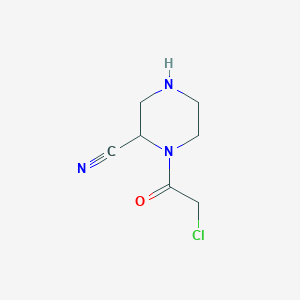
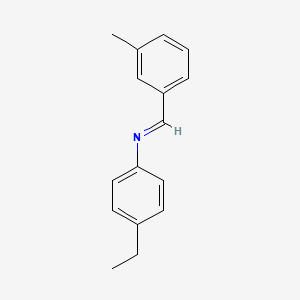
![2-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid](/img/structure/B13953113.png)
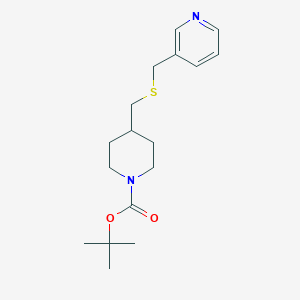

![N-(3-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide](/img/structure/B13953128.png)
